

An In-depth Technical Guide to (R)-Etodolac-d4

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Compound of Interest

Compound Name: (R)-Etodolac-d4

Cat. No.: B12397750

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This technical guide provides a comprehensive overview of **(R)-Etodolac-d4**, a deuterated isotopologue of the R-enantiomer of Etodolac. Designed for researchers, scientists, and drug development professionals, this document details its molecular properties, relevant experimental methodologies, and its role in biological signaling pathways.

Core Molecular Data

(R)-Etodolac-d4 is primarily utilized as an internal standard in quantitative analytical studies, such as pharmacokinetic and metabolic analyses, due to its mass shift compared to the non-deuterated form. The following table summarizes its key molecular properties in comparison to its non-deuterated counterpart, (R)-Etodolac.

Property	(R)-Etodolac-d4	(R)-Etodolac
Molecular Formula	C ₁₇ H ₁₇ D ₄ NO ₃ [1][2]	C ₁₇ H ₂₁ NO ₃ [3][4]
Molecular Weight	291.38 g/mol [1]	287.359 g/mol
CAS Number	1134124-17-6	87226-41-3
Chemical Name	(R)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl-3,3,4,4-d4)acetic acid	(R)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Synonyms	-(R)-2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)cetc cid-d4	(-)-Etodolac, R-Etodolac, SDX-101

Experimental Protocols

While specific synthesis protocols for **(R)-Etodolac-d4** are often proprietary to the manufacturers offering it as a custom synthesis product, its primary application is in analytical and biological research. Below are detailed methodologies where **(R)-Etodolac-d4** serves as a critical component, typically as an internal standard.

Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS

This method is crucial for pharmacokinetic studies and can be adapted using **(R)-Etodolac-d4** as an internal standard for the quantification of (R)-Etodolac.

Objective: To determine the concentration of Etodolac enantiomers in human plasma.

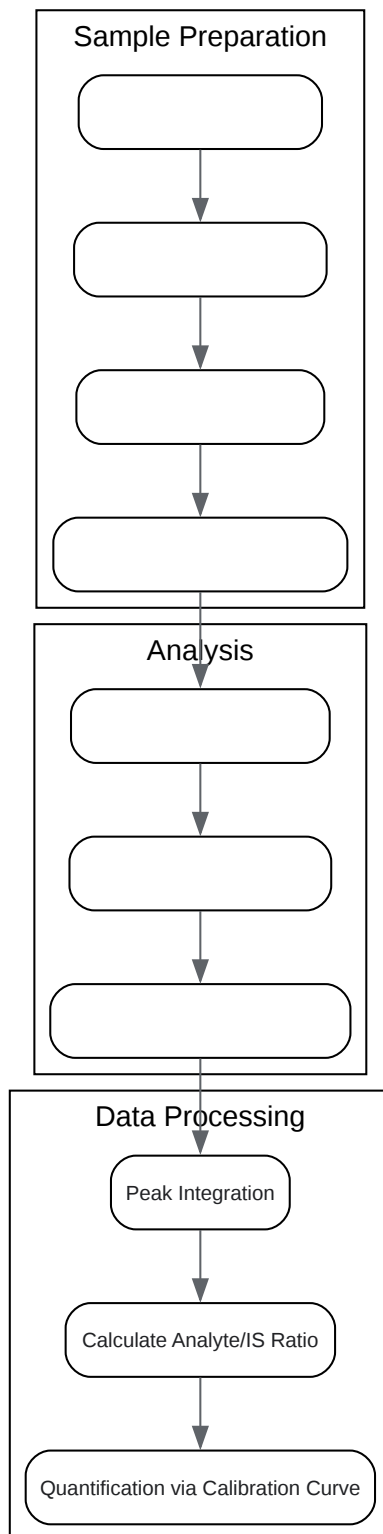
Methodology:

- Sample Preparation:
 - To 25 μ L of human plasma, add the internal standard (**(R)-Etodolac-d4**) solution.
 - Perform liquid-liquid extraction by adding 1 mL of an n-hexane:ethyl acetate (95:5 v/v) solution.
 - Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
 - Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection.
- Chromatographic Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A chiral column, such as Chiralcel® OD-H, is used for the enantiomeric separation.

- Mobile Phase: A mixture of an organic solvent (e.g., isopropanol) and a buffer (e.g., ammonium acetate in water), run in an isocratic mode.
- Flow Rate: Typically around 0.5-1.0 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometric Detection:
 - MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
 - Monitoring: Use Multiple Reaction Monitoring (MRM) for quantification.
 - Transition for Etodolac enantiomers: m/z 286 > 242
 - Transition for **(R)-Etodolac-d4** (Internal Standard): m/z 290 > 246 (predicted, based on the d4 mass shift).
 - Data Analysis: The concentration of each enantiomer is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

This experimental workflow is visualized in the diagram below.

LC-MS/MS Workflow for Etodolac Enantiomer Analysis

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Caption: Workflow for the enantioselective analysis of Etodolac using LC-MS/MS.

Signaling Pathway Analysis: (R)-Etodolac and the Wnt/ β -Catenin Pathway

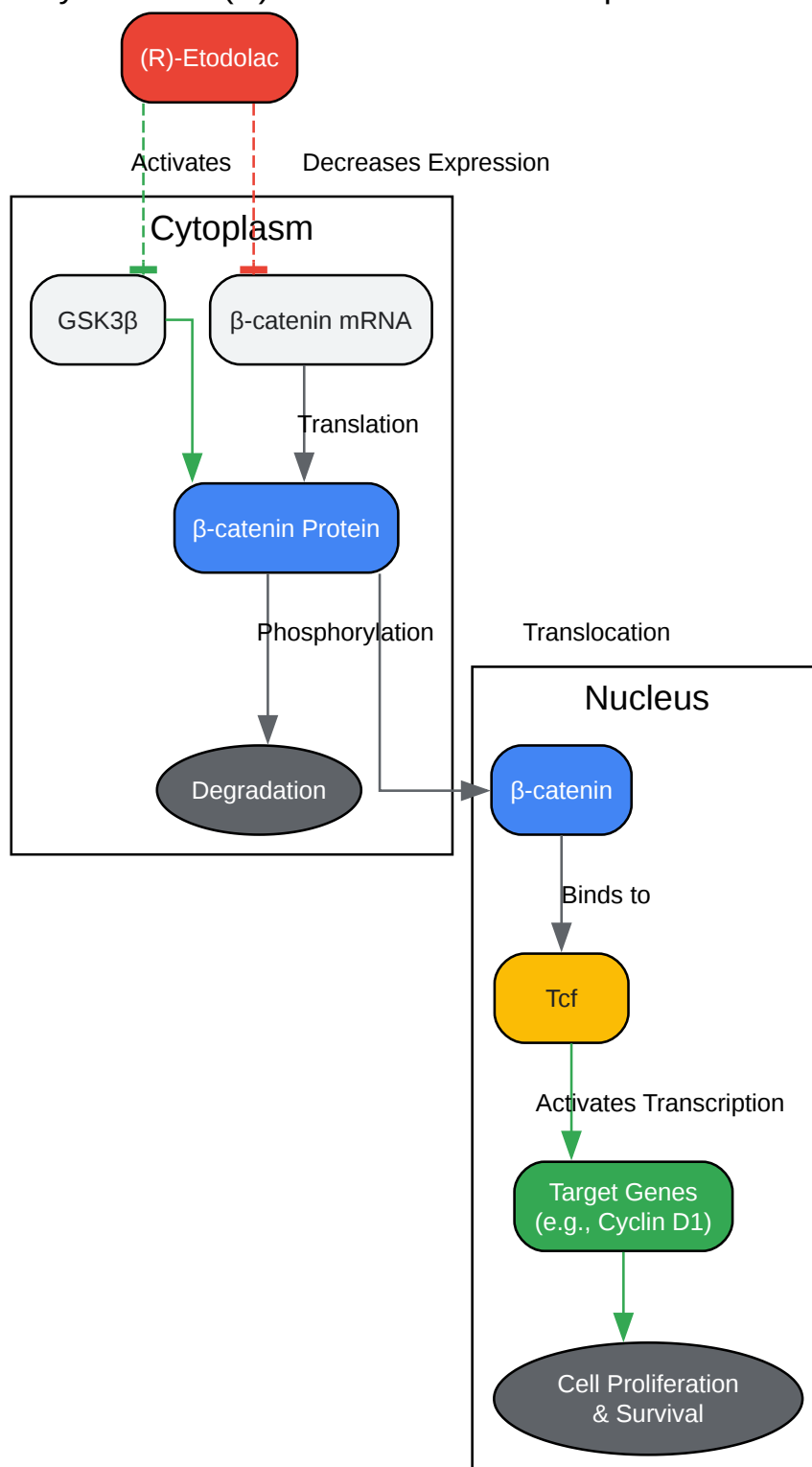
While the (S)-enantiomer of Etodolac is responsible for its anti-inflammatory effects via COX-2 inhibition, the (R)-enantiomer is largely inactive against COX enzymes. However, research has demonstrated that (R)-Etodolac possesses COX-independent biological activity, notably the inhibition of the Wnt/ β -catenin signaling pathway, which is often aberrantly activated in various cancers, including hepatocellular carcinoma.

(R)-Etodolac has been shown to decrease the levels of total and activated β -catenin. This effect is achieved through at least two mechanisms:

- **Transcriptional Regulation:** A decrease in β -catenin gene expression.
- **Post-translational Regulation:** Promotion of β -catenin degradation through the activation of GSK3 β (Glycogen Synthase Kinase 3 Beta).

The reduction in nuclear β -catenin leads to an inhibition of β -catenin-dependent Tcf (T-cell factor) reporter activity. This, in turn, downregulates the expression of downstream target genes such as cyclin-D1 and glutamine synthetase, ultimately resulting in decreased proliferation and survival of cancer cells. Studies have also shown that (R)-Etodolac is a more potent inhibitor of Wnt signaling than its S-enantiomer.

The signaling pathway affected by (R)-Etodolac is illustrated below.

Inhibitory Effect of (R)-Etodolac on the Wnt/ β -Catenin Pathway[Click to download full resolution via product page](#)

Caption: (R)-Etodolac inhibits Wnt/ β -catenin signaling via GSK3 β activation and reduced gene expression.

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